molecular formula C11H14N2O5 B1395127 4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid CAS No. 1219957-45-5

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid

Cat. No.: B1395127
CAS No.: 1219957-45-5
M. Wt: 254.24 g/mol
InChI Key: HTTOYWKIDXAZTD-UHFFFAOYSA-N
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Description

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 3-nitro-substituted aromatic ring with a 4-amino group modified by a 3-hydroxybutyl chain. This compound combines the electron-withdrawing nitro group, which influences acidity and reactivity, with a hydroxyalkylamino substituent that introduces hydrogen bonding and solubility properties. Such structural attributes make it relevant in pharmaceutical and materials chemistry, particularly as a precursor for heterocyclic compounds or receptor-targeted agents .

Properties

IUPAC Name

4-(3-hydroxybutylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-7(14)4-5-12-9-3-2-8(11(15)16)6-10(9)13(17)18/h2-3,6-7,12,14H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTOYWKIDXAZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid typically involves a multi-step process One common method starts with the nitration of benzoic acid to introduce the nitro group at the 3-position

    Nitration: :

Biological Activity

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid, a derivative of nitrobenzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a hydroxybutyl amino group and a nitro group, which may influence its interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C11H14N2O4
  • CAS Number : 1219957-45-5
  • IUPAC Name : this compound

The structure consists of a benzoic acid core substituted with a nitro group at the meta position and an amino group attached to a hydroxybutyl chain. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group may facilitate electron transfer processes, while the hydroxybutyl moiety could enhance solubility and bioavailability, allowing for better interaction with biological membranes.

Biological Activities

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitro group can stabilize free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit enteropeptidase, a serine protease critical in digestion .
  • Antimicrobial Properties : There is emerging evidence suggesting that derivatives of nitrobenzoic acids possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies and Experimental Data

A recent study investigated the efficacy of related compounds in inhibiting enteropeptidase, revealing that modifications in the amino side chain can significantly affect inhibitory potency. The following table summarizes the findings related to similar compounds:

CompoundIC50 (nM)Fecal Protein Output (fold increase)Stability at pH 1.2/6.8 (%)
2a941.002.5/5.0
4a320.972.8/5.8
4b130.823.9/8.6
4c650.88NT

This data indicates that structural variations can lead to significant differences in biological activity, suggesting that further modifications to the hydroxybutyl chain may enhance efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-amino position significantly impacts solubility, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Nitrobenzoic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Features
4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid* 3-Hydroxybutylamino C₁₁H₁₄N₂O₅ 254.24 Not reported Hydroxyl enables H-bonding
4-(sec-Butylamino)-3-nitrobenzoic acid sec-Butylamino C₁₁H₁₄N₂O₄ 238.24 Not reported Lipophilic; therapeutic target
4-tert-Butylamino-3-nitrobenzoic acid tert-Butylamino C₁₁H₁₄N₂O₄ 238.24 Not reported Bulky substituent affects crystal packing
4-Ethylamino-3-nitrobenzoic acid Ethylamino C₉H₁₀N₂O₄ 210.19 Not reported Compact structure; higher aqueous solubility
4-(Methylamino)-3-nitrobenzoic acid Methylamino C₈H₈N₂O₄ 196.16 Not reported High solubility; drug intermediate
4-Hydroxy-3-nitrobenzoic acid Hydroxy C₇H₅NO₅ 183.12 Not reported Strong acidity due to -NO₂ and -COOH

*Hypothetical data for this compound inferred from analogs.

Key Observations:
  • Hydrogen Bonding : The 3-hydroxybutyl group enhances solubility in polar solvents through hydrogen bonding, contrasting with lipophilic tert-butyl or sec-butyl substituents .
  • Acidity: The nitro group at position 3 increases benzoic acid acidity (pKa ~1.5–2.5), but substituents like hydroxyalkylamino may slightly modulate this via electron donation .
  • Crystallinity: Bulky groups (e.g., tert-butyl) promote dense crystal packing, as seen in X-ray studies of 4-tert-butylamino derivatives , whereas flexible chains (e.g., hydroxybutyl) may reduce melting points.

Positional Isomerism Effects

The nitro group’s position (meta vs. para) alters electronic effects:

  • 3-Nitrobenzoic acid (meta) has a higher acidity (pKa ~2.1) than 4-nitrobenzoic acid (para, pKa ~1.5) due to resonance stabilization .
  • Substituents at position 4 (e.g., amino groups) further modulate reactivity in coupling or cyclization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid
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